

Chemical and physical properties of (+)-Pronethalol

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Compound of Interest

Compound Name: (+)-Pronethalol

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An In-depth Technical Guide to the Chemical and Physical Properties of **(+)-Pronethalol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pronethalol, a pioneering non-selective β -adrenergic antagonist, marked a significant milestone in cardiovascular pharmacology. Although superseded by propranolol due to safety concerns, its study remains crucial for understanding the structure-activity relationships of β -blockers. This technical guide provides a comprehensive overview of the chemical and physical properties of the dextrorotatory enantiomer, **(+)-Pronethalol**. It includes a detailed summary of its physicochemical data, its mechanism of action via the β -adrenergic signaling pathway, and detailed experimental protocols for its synthesis and receptor binding analysis.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Pronethalol are summarized below. Data for the specific (+)-enantiomer is provided where available; otherwise, data for the racemic mixture is presented.

Property	Value	Reference(s)
IUPAC Name	1-(naphthalen-2-yl)-2-(propan-2-ylamino)ethanol	[1] [2]
Synonyms	(+)-Nethalide, (+)-Alderin	[1] [3]
Molecular Formula	C ₁₅ H ₁₉ NO	[1] [3] [4]
Molecular Weight	229.32 g/mol	[2] [4] [5]
Melting Point	108 °C (free base) 184 °C (hydrochloride salt)	[4]
Boiling Point	322.4 °C at 760 mmHg (hydrochloride salt)	[6]
Solubility	Soluble in DMSO. [7] Hydrochloride salt is soluble in water (100 mM).	[7] [8]
pKa (estimated)	~9.5 (amine group)	[9] [10]
Specific Optical Rotation ([α]D)	Data not readily available in cited literature.	

Note on pKa: The pKa value is estimated based on the structurally similar compound propranolol, which has a reported pKa of approximately 9.45-9.7 for its secondary amine.[\[9\]](#)[\[10\]](#)

Pharmacology and Mechanism of Action

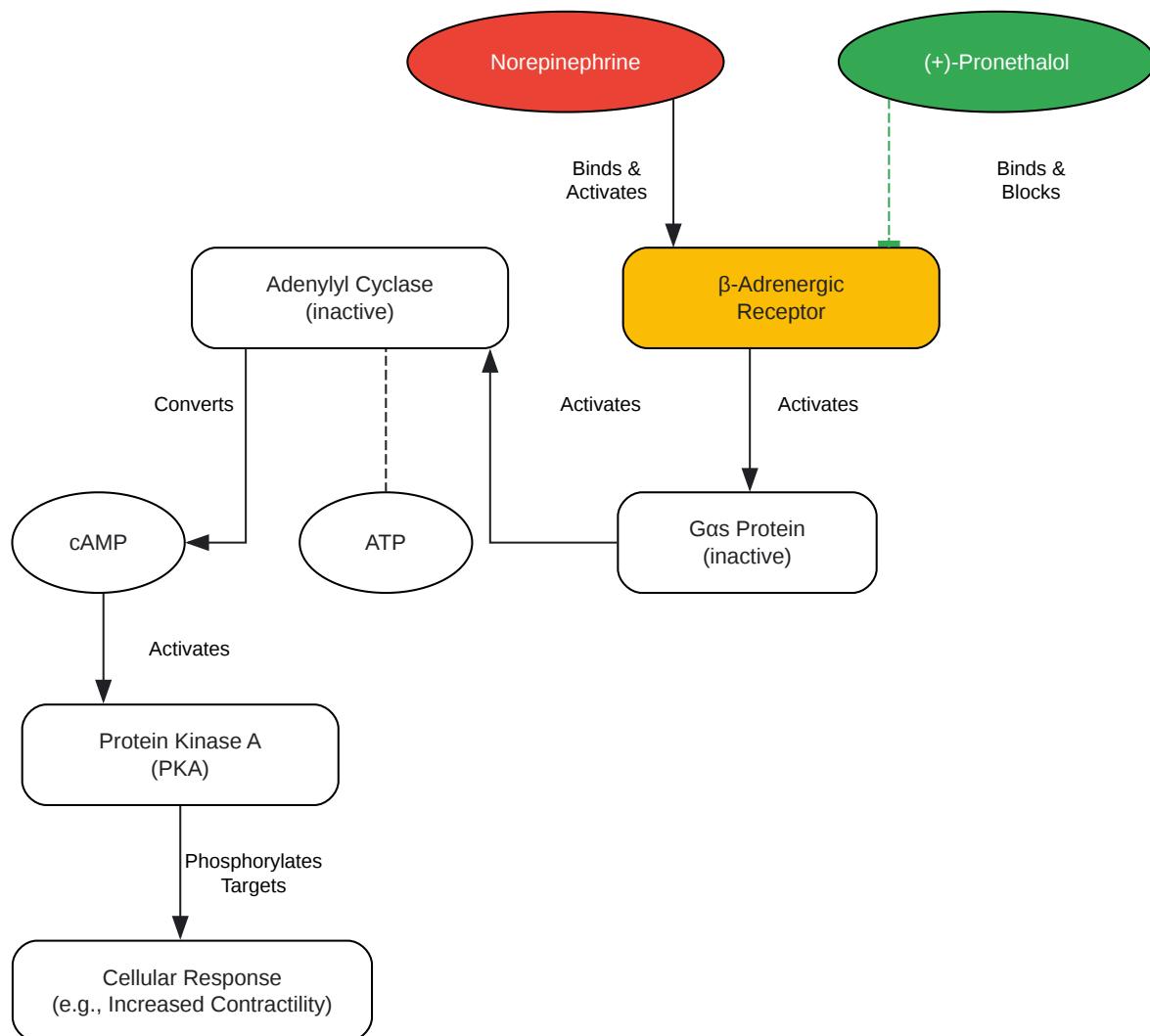
(+)-Pronethalol functions as a non-selective competitive antagonist at β-adrenergic receptors (β-ARs).[\[3\]](#)[\[7\]](#) These receptors are integral to the sympathetic nervous system's regulation of cardiovascular function.

Signaling Pathway

The canonical β-adrenergic signaling pathway is initiated by the binding of catecholamines like norepinephrine or epinephrine to the β-AR, a G-protein-coupled receptor (GPCR). This binding event triggers a conformational change in the receptor, leading to the activation of a stimulatory G-protein (G_αs). The activated G_αs subunit then stimulates the enzyme adenylyl cyclase to

convert ATP into the second messenger, cyclic AMP (cAMP).[\[1\]](#)[\[4\]](#) Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets within the cell, particularly in cardiac myocytes, leading to increased heart rate and contractility.[\[1\]](#)

As a β -blocker, **(+)-Pronethalol** competitively binds to the β -adrenergic receptor, preventing the binding of endogenous catecholamines and thereby inhibiting this entire signaling cascade.



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Caption: β-Adrenergic receptor signaling pathway and its inhibition by **(+)-Pronethalol**.

Experimental Protocols

The following sections detail methodologies for the synthesis of racemic pronethalol and a standard protocol for assessing its binding affinity at β -adrenergic receptors. The synthesis of a specific enantiomer like **(+)-Pronethalol** would require an additional chiral resolution step or an asymmetric synthesis approach.

Synthesis of (\pm)-Pronethalol

This protocol describes a general method for synthesizing racemic pronethalol based on the reaction of 2-naphthol with epichlorohydrin, followed by reaction with isopropylamine.

Materials:

- 2-Naphthol
- Epichlorohydrin
- Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
- Isopropylamine
- Solvents (e.g., Dimethyl sulfoxide (DMSO), Ethanol)
- Standard laboratory glassware for reflux and extraction
- Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

- Step 1: Synthesis of 2-(2,3-epoxypropoxy)naphthalene (Naphthyl Glycidyl Ether)
 - Dissolve 1 equivalent of 2-naphthol in a suitable solvent such as DMSO or ethanol in a round-bottom flask.
 - Add a stoichiometric equivalent of a base (e.g., powdered KOH) and stir the mixture at room temperature for 30 minutes to form the naphthoxide salt.
 - Slowly add an excess (e.g., 3 equivalents) of epichlorohydrin to the mixture.

- Allow the reaction to stir at room temperature for several hours (e.g., 6-12 hours) until TLC analysis indicates the consumption of the starting 2-naphthol.
- Quench the reaction with water and extract the product into an organic solvent like chloroform or ethyl acetate.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude naphthyl glycidyl ether intermediate.

- Step 2: Synthesis of (\pm)-Pronethalol
 - Dissolve the crude naphthyl glycidyl ether from Step 1 in a suitable solvent (e.g., ethanol).
 - Add an excess of isopropylamine (e.g., 2-3 equivalents) to the solution.
 - Reflux the reaction mixture for several hours (e.g., 4-24 hours), monitoring the reaction progress by TLC.
 - After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
 - The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure (\pm)-Pronethalol.

Beta-Adrenergic Receptor Competitive Binding Assay

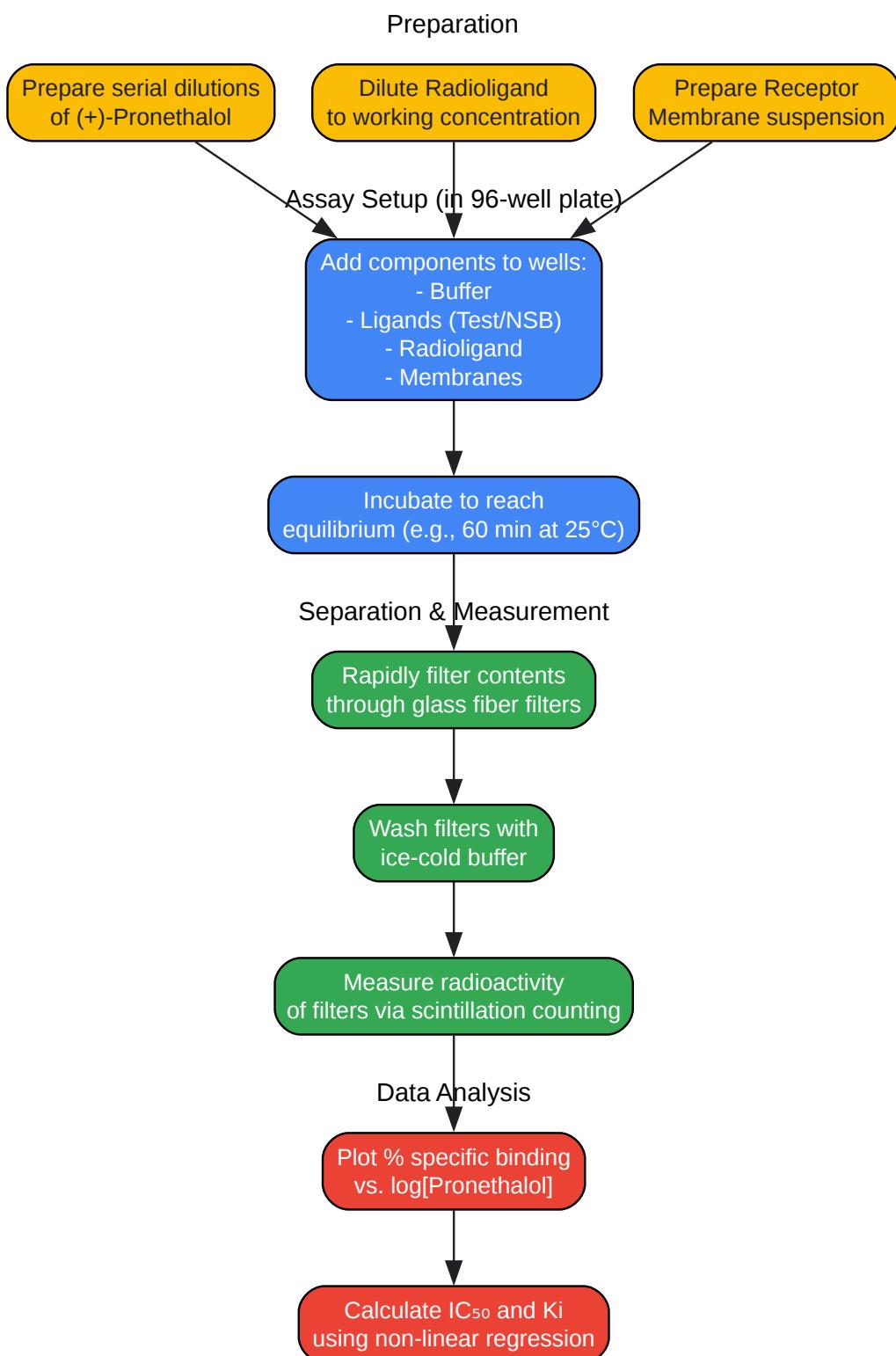
This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (K_i) of **(+)-Pronethalol** for a specific β -adrenergic receptor subtype.[\[8\]](#)

Principle: The assay measures the ability of a non-labeled test compound (**(+)-Pronethalol**) to compete with a fixed concentration of a radiolabeled ligand (e.g., [^{125}I]-Iodocyanopindolol) for binding to receptors in a cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC_{50} , which can be converted to the binding affinity constant (K_i).

Materials:

- Cell membranes expressing the target β -adrenergic receptor (e.g., from CHO or HEK293 cells)
- Radioligand (e.g., [125 I]-Iodocyanopindolol)
- Non-labeled test compound: **(+)-Pronethalol**
- Non-labeled high-affinity antagonist for non-specific binding determination (e.g., racemic Propranolol)
- Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
- 96-well microplates
- Glass fiber filters
- Cell harvester and vacuum filtration manifold
- Scintillation cocktail and liquid scintillation counter

Procedure:

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Caption: General experimental workflow for a competitive radioligand binding assay.

- Assay Setup: In a 96-well plate, set up triplicate wells for each condition:
 - Total Binding: 25 μ L Assay Buffer + 25 μ L Radioligand + 50 μ L Receptor Membranes.
 - Non-Specific Binding (NSB): 25 μ L high-concentration non-labeled antagonist (e.g., 10 μ M Propranolol) + 25 μ L Radioligand + 50 μ L Receptor Membranes.
 - Competitive Binding: 25 μ L of each concentration of **(+)-Pronethalol** + 25 μ L Radioligand + 50 μ L Receptor Membranes.
- Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).^[8]
- Harvesting: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
- Washing: Quickly wash the filters with several volumes of ice-cold Assay Buffer to remove any remaining unbound radioligand.
- Counting: Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate the specific binding at each concentration by subtracting the average NSB counts from the average total binding counts.
 - Plot the percentage of specific binding against the logarithm of the **(+)-Pronethalol** concentration.
 - Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
 - Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

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